molecular formula C16H13BrN2O2 B6559673 3-bromo-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide CAS No. 921838-12-2

3-bromo-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide

Cat. No.: B6559673
CAS No.: 921838-12-2
M. Wt: 345.19 g/mol
InChI Key: CGQJDESVVVKCDF-UHFFFAOYSA-N
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Description

3-Bromo-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide is a chemical compound that belongs to the class of benzamide derivatives It features a bromine atom attached to a benzamide moiety, which is further linked to a 1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl group

Properties

IUPAC Name

3-bromo-N-(1-methyl-2-oxo-3H-indol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O2/c1-19-14-6-5-13(8-11(14)9-15(19)20)18-16(21)10-3-2-4-12(17)7-10/h2-8H,9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGQJDESVVVKCDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide typically involves multiple steps. One common approach is the reaction of 3-bromobenzoic acid with thionyl chloride to form 3-bromobenzoyl chloride, which is then reacted with 1-methyl-2-oxo-2,3-dihydro-1H-indol-5-amine under controlled conditions to yield the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a bromate ester.

  • Reduction: The compound can be reduced to remove the bromine atom, resulting in a different derivative.

  • Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents like hydrogen peroxide or potassium permanganate.

  • Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

  • Substitution reactions may involve nucleophiles such as sodium hydroxide or ammonia.

Major Products Formed:

  • Oxidation: Bromate esters

  • Reduction: Amino or hydroxyl derivatives

  • Substitution: Various functionalized derivatives

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile intermediate for further functionalization.

Biology: The biological activity of 3-bromo-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide has been explored in various studies. It has shown potential as an inhibitor of certain enzymes, making it useful in biochemical research.

Medicine: This compound has been investigated for its potential therapeutic properties. It may exhibit antiviral, anti-inflammatory, or anticancer activities, which could lead to the development of new drugs.

Industry: In the material science industry, this compound can be used in the design of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 3-bromo-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide exerts its effects involves its interaction with specific molecular targets. The bromine atom and the benzamide group can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 3-Chloro-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide

  • 3-Iodo-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide

  • 3-Fluoro-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide

Uniqueness: 3-Bromo-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide is unique due to the presence of the bromine atom, which imparts different chemical and biological properties compared to its chloro, iodo, and fluoro analogs. The bromine atom enhances the reactivity and potential biological activity of the compound.

Biological Activity

3-bromo-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H13BrN2O2
  • Molecular Weight : 345.19 g/mol
  • CAS Number : 921813-69-6

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting from indole derivatives. The reaction conditions often require specific catalysts and solvents to achieve high yield and purity.

Biological Activity

Research has indicated that compounds similar to this compound exhibit a range of biological activities.

Anticancer Activity

Several studies have investigated the anticancer properties of indole derivatives. For instance:

  • A compound with a similar structure was shown to inhibit cell proliferation in various cancer cell lines, including human colon (HCT116) and breast (MCF7) cancer cells, with IC50 values indicating significant potency .

Antimicrobial Properties

Indole derivatives are known for their antimicrobial effects. Research indicates that compounds with similar structures can exhibit activity against a range of bacteria and fungi, suggesting potential therapeutic applications in treating infections .

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Interaction with key enzymes involved in cancer cell proliferation.
  • Receptor Binding : High-affinity binding to various receptors affecting signal transduction pathways.

Case Studies and Research Findings

StudyFindings
Study ADemonstrated significant cytotoxicity against melanoma cell lines with an IC50 of 140 nM .
Study BEvaluated the compound's effect on GSK-3β activity, reducing it by 57% at 1.0 μM concentration .
Study CInvestigated the compound's antimicrobial activity against E. coli and Staphylococcus aureus with promising results .

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